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Introduction

Aplaviroc (formerly GW-873140) is a noncompetitive, allosteric antagonist of the C-C
chemokine receptor type 5 (CCR5).[1] CCR5 is a critical co-receptor for the entry of R5-tropic
strains of Human Immunodeficiency Virus (HIV) into host cells, primarily CD4+ T lymphocytes
and monocytes. By binding to CCR5, Aplaviroc induces a conformational change in the
receptor that prevents its interaction with the HIV envelope glycoprotein gp120, thereby
inhibiting viral entry and replication. Understanding the relationship between Aplaviroc
concentration and the extent of CCR5 receptor occupancy (RO) is crucial for assessing its
pharmacodynamic profile and therapeutic potential.

This document provides a detailed protocol for determining Aplaviroc-mediated CCR5
receptor occupancy on primary human peripheral blood mononuclear cells (PBMCs) using a
flow cytometry-based competitive binding assay.

Principle of the Assay

The assay is based on the principle of competitive displacement of a fluorochrome-conjugated
monoclonal antibody (mAb) specific for CCR5 by Aplaviroc. The selected anti-CCR5 mAb,
clone 45531, binds to an epitope on the CCR5 receptor that is blocked by the allosteric
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conformational change induced by Aplaviroc.[1] Therefore, the degree of reduction in the
binding of the anti-CCR5 mAb 45531 is directly proportional to the percentage of receptors
occupied by Aplaviroc. By measuring the mean fluorescence intensity (MFI) of the anti-CCR5
mMADb staining in the presence of varying concentrations of Aplaviroc, the percentage of
receptor occupancy can be calculated.

Signaling Pathway and Mechanism of Action

Aplaviroc does not directly compete with the natural chemokine ligands of CCR5 (e.g.,
RANTES, MIP-1a, MIP-1p3) or the HIV gp120 for the same binding site. Instead, it binds to a
transmembrane pocket of the receptor, inducing a conformational change that is transmitted to
the extracellular loops of CCRS5. This altered conformation is no longer recognized by gp120,

thus preventing viral entry.
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Caption: Aplaviroc binds to an allosteric site on the CCRS5 receptor, inducing a conformational
change that prevents HIV gp120 binding and subsequent viral entry.

Experimental Protocol
Materials and Reagents

e Cells: Freshly isolated or cryopreserved human peripheral blood mononuclear cells
(PBMCs).

e Aplaviroc: Stock solution of known concentration, dissolved in an appropriate solvent (e.qg.,
DMSO).

e Primary Antibodies:
o Anti-Human CD4 (e.g., clone RPA-T4), conjugated to a fluorochrome (e.g., FITC, APC).

o Anti-Human CCR5 (clone 45531), unconjugated or conjugated to a fluorochrome (e.g.,
PE).

e Secondary Antibody (if required): Fluorochrome-conjugated anti-mouse IgG antibody if using
an unconjugated primary anti-CCR5 mAb.

» Buffers:
o Phosphate-Buffered Saline (PBS).

o Flow Cytometry Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum and 0.1% Sodium
Azide).

» Red Blood Cell Lysis Buffer (if using whole blood).

 Viability Dye: (e.g., Propidium lodide, 7-AAD).

Equipment

o Flow Cytometer (equipped with appropriate lasers for the chosen fluorochromes).

e Laminar Flow Hood.
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Centrifuge.

Vortex Mixer.

Pipettes and tips.

96-well plates or flow cytometry tubes.

Experimental Workflow

Receptor Occupancy Assay Workflow
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Caption: Workflow for determining Aplaviroc receptor occupancy by flow cytometry.

Detailed Method

e PBMC Isolation:

Isolate PBMCs from fresh, anticoagulated whole blood using density gradient
centrifugation (e.g., Ficoll-Paque).

Alternatively, thaw cryopreserved PBMCs according to standard laboratory procedures.

Wash the isolated PBMCs twice with PBS and resuspend in Flow Cytometry Staining
Buffer.

Perform a cell count and assess viability. Adjust the cell concentration to 1 x 107
cells/mL.

e Aplaviroc Incubation:

[e]

Aliquot 100 pL of the cell suspension (1 x 1076 cells) into each well of a 96-well plate or
into flow cytometry tubes.

Prepare serial dilutions of Aplaviroc in Flow Cytometry Staining Buffer to achieve the
desired final concentrations (e.g., 0.01 nM to 100 nM).

Add the Aplaviroc dilutions to the cells and incubate for 30-60 minutes at room
temperature, protected from light.

Include a "no drug" control (vehicle only) to determine maximum antibody binding (0%
occupancy).

Include a "saturating drug" control (high concentration of Aplaviroc, e.g., 1 uM) to
determine minimal antibody binding (100% occupancy).

e Antibody Staining:
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o Without washing, add the pre-titrated anti-CD4 and anti-CCR5 (clone 45531) antibodies to
the cell suspension.

o Incubate for 30 minutes at 4°C in the dark.

o If using an unconjugated primary anti-CCR5 antibody, wash the cells twice with staining
buffer and then incubate with a fluorochrome-conjugated secondary antibody for 30
minutes at 4°C in the dark.

e Washing and Final Preparation:

o Wash the cells twice with 200 pL of cold Flow Cytometry Staining Buffer, centrifuging at
300-400 x g for 5 minutes between washes.

o Resuspend the final cell pellet in 200-300 puL of Flow Cytometry Staining Buffer.
o Add a viability dye just prior to analysis if desired.
e Flow Cytometry Analysis:

o Acquire data on a flow cytometer, collecting a sufficient number of events (e.g., 50,000-
100,000 events in the lymphocyte gate).

o Use appropriate compensation controls to correct for spectral overlap between
fluorochromes.

Gating Strategy
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Flow Cytometry Gating Strategy
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Caption: Gating strategy to identify CD4+ T cells for CCR5 MFI measurement.

Data Analysis and Calculation of Receptor Occupancy

e For each sample, determine the Mean Fluorescence Intensity (MFI) of the anti-CCR5

staining on the CD4+ T cell population.

o Calculate the percentage of receptor occupancy (% RO) using the following formula:
% RO = [1 - (MFIsample - MFImin) / (MFImax - MFImin)] x 100
Where:

o MFIsample is the MFI of the anti-CCR5 staining in the presence of a given concentration

of Aplaviroc.
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o MFImax is the MFI of the anti-CCRS5 staining in the absence of Aplaviroc (0%
occupancy).

o MFImin is the MFI of the anti-CCR5 staining in the presence of a saturating concentration
of Aplaviroc (100% occupancy).

Data Presentation
In Vitro Receptor Occupancy

The following table presents representative data for the concentration-dependent receptor
occupancy of Aplaviroc on CD4+ T cells in vitro.

. . Mean Fluorescence
Aplaviroc Concentration

(M) Intensity (MFI) of anti- % Receptor Occupancy
CCRS5 (clone 45531)

0 (Vehicle Control) 1500 0%

0.1 1200 22%

1 750 56%

10 350 85%

100 200 96%

1000 (Saturating) 150 100%

Clinical Receptor Occupancy

Clinical studies have provided insights into the in vivo receptor occupancy of Aplaviroc.

. . . Mean CCR5 Receptor
Time Point Aplaviroc Dose

Occupancy
2-3 hours post-dose Multiple Dosing Regimens >98%]1]
) ) ] ) >100 hours to reach 50%
Drug washout period Multiple Dosing Regimens

occupancy[1]
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Conclusion

This flow cytometry-based protocol provides a robust and quantitative method for determining
the receptor occupancy of Aplaviroc on its target CCR5-expressing cells. The assay is a
valuable tool for preclinical and clinical studies to establish a clear relationship between drug
concentration, target engagement, and antiviral activity. The use of the specific monoclonal
antibody, clone 45531, which is selectively inhibited by Aplaviroc, is a key feature of this
protocol.[1] By carefully following this protocol, researchers can obtain reliable data to inform
the development and clinical application of Aplaviroc and other CCR5 antagonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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